molecular formula C12H8N2O B14671515 1,8-Phenanthroline, 8-oxide CAS No. 42948-70-9

1,8-Phenanthroline, 8-oxide

Cat. No.: B14671515
CAS No.: 42948-70-9
M. Wt: 196.20 g/mol
InChI Key: GOLNXIDQBSDMMD-UHFFFAOYSA-N
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Description

1,8-Phenanthroline, 8-oxide is a derivative of 1,10-phenanthroline, a well-known chelating agent. This compound is characterized by the presence of an oxygen atom attached to the nitrogen atom at the 8th position of the phenanthroline ring. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in numerous chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Phenanthroline, 8-oxide can be synthesized through the oxidation of 1,8-phenanthroline. One common method involves the use of peroxomonosulfate ion as an oxidizing agent in an acidic aqueous solution . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1,8-Phenanthroline, 8-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to 1,8-phenanthroline using appropriate reducing agents.

    Substitution: The nitrogen and oxygen atoms in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Peroxomonosulfate ion in acidic aqueous solution.

    Reduction: Common reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: 1,8-Phenanthroline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1,8-Phenanthroline, 8-oxide primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes, disrupt metal-dependent biological processes, and facilitate various catalytic reactions . The molecular targets include metalloenzymes and metal ions involved in biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Phenanthroline, 8-oxide is unique due to the presence of the oxygen atom at the 8th position, which enhances its ability to form stable complexes with metal ions. This structural modification also imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

42948-70-9

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

8-oxido-1,8-phenanthrolin-8-ium

InChI

InChI=1S/C12H8N2O/c15-14-7-5-11-10(8-14)4-3-9-2-1-6-13-12(9)11/h1-8H

InChI Key

GOLNXIDQBSDMMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=[N+](C=C3)[O-])N=C1

Origin of Product

United States

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